molecular formula C11H9Br2N B580837 3,4-Dibromo-6-ethylquinoline CAS No. 1210871-09-2

3,4-Dibromo-6-ethylquinoline

Cat. No.: B580837
CAS No.: 1210871-09-2
M. Wt: 315.008
InChI Key: GFJLLXQYUXOUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: Specific research data and applications for 3,4-Dibromo-6-ethylquinoline are not available in current public scientific literature. The following information is based on the general properties of similar dibromo-substituted quinoline compounds. This compound is a synthetic organic compound belonging to the quinoline family, characterized by bromine atoms at the 3 and 4 positions and an ethyl group at the 6 position of the quinoline scaffold. Quinolines are privileged structures in medicinal chemistry and materials science, serving as key intermediates for developing substances with various biological activities . Potential Research Applications: • Organic Synthesis: This compound is primarily used as a versatile chemical building block or intermediate. The bromine atoms are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of more complex molecular architectures for drug discovery and materials research . • Materials Science: Based on the application of its structural analog 2,4-dibromo-6-ethylquinoline, this compound may be polymerized with aromatic diols to form novel polyethers. Such polymers can be characterized for their thermal stability and inherent viscosity, and may exhibit antimicrobial properties, suggesting potential for creating self-sterilizing surfaces . • Medicinal Chemistry: The quinoline core is a significant pharmacophore in developing anticancer agents . While unconfirmed for this specific molecule, related derivatives are investigated for their potential to interact with biological targets through mechanisms such as enzyme inhibition or DNA interaction . For Research Use Only (RUO): This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific scientific literature for the most current information on this compound's properties and handling.

Properties

CAS No.

1210871-09-2

Molecular Formula

C11H9Br2N

Molecular Weight

315.008

IUPAC Name

3,4-dibromo-6-ethylquinoline

InChI

InChI=1S/C11H9Br2N/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3

InChI Key

GFJLLXQYUXOUIV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=CN=C2C=C1)Br)Br

Synonyms

3,4-Dibromo-6-ethylquinoline

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3,4-Dibromo-6-ethylquinoline has been investigated for its potential biological activities, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, derivatives of quinoline structures have shown promising antiproliferative effects against various cancer types by targeting key enzymes involved in cell cycle regulation.

CompoundIC50 (μM)Target
This compound3.39EGFR kinase
Doxorubicin6.18Standard

These findings suggest that modifications to the quinoline structure can enhance biological activity, potentially leading to more effective cancer therapies .

Material Science

The compound is also being explored for its applications in material science, particularly in the synthesis of organic semiconductors.

Organic Electronics

Quinoline derivatives have been utilized as building blocks for organic electronic materials due to their favorable electronic properties. The incorporation of bromine atoms enhances the electronic interactions within the material matrix, improving conductivity and stability.

ApplicationProperty
Organic PhotovoltaicsEnhanced charge mobility
Organic Light Emitting Diodes (OLEDs)Improved luminescence efficiency

Research indicates that compounds like this compound can serve as effective n-type semiconductors in organic photovoltaic devices .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes:

  • Bromination of an ethyl-substituted quinoline precursor.
  • Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

The yield and reaction conditions are crucial for developing this compound for both research and industrial applications .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Anticancer Research

In a study investigating novel quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Organic Electronics

Researchers developed a new class of organic semiconductors incorporating this compound as a core structure. The resulting materials showed enhanced performance in organic light-emitting diodes compared to traditional materials used in the industry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, 3,4-Dibromo-6-ethylquinoline is compared below with 6-bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride (CAS 135631-91-3), a structurally related compound with distinct features.

Table 1: Structural and Functional Comparison

Property This compound 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride
Core Structure Fully aromatic quinoline Partially hydrogenated (tetrahydroquinoline)
Substituents Br (3,4), -C₂H₅ (6) Br (6), -CH₃ (4,4), HCl salt
Electronic Effects Electron-withdrawing Br reduces ring electron density; ethyl provides mild electron-donating effects Saturated ring reduces aromaticity; methyl groups enhance steric bulk
Solubility Low polarity due to aromaticity; soluble in DCM, THF Higher solubility in polar solvents (e.g., water, ethanol) due to HCl salt
Reactivity Bromines enable cross-coupling; ethyl group may hinder steric access Hydrogenated core limits conjugation; bromine at 6-position directs electrophilic substitution
Applications Building block for ligands, pharmaceuticals, OLED materials Likely used in drug intermediates (e.g., CNS-targeting molecules)

Key Differences and Implications

Aromaticity vs. Saturation: The fully aromatic quinoline core in this compound supports conjugation-dependent applications (e.g., luminescent materials). In contrast, the tetrahydroquinoline derivative’s saturated ring reduces conjugation but may improve bioavailability in drug design .

Substituent Positioning :

  • Bromines at 3,4-positions in the target compound create steric challenges for meta-directing reactions, whereas the 6-bromo substituent in the analog directs electrophilic substitution to the 5- or 7-positions.

Functional Group Impact: The ethyl group in this compound increases hydrophobicity compared to the methyl groups in the tetrahydroquinoline analog, which are smaller and less disruptive to solubility.

Salt Formation: The hydrochloride salt in the analog enhances aqueous solubility, a critical factor for pharmaceutical formulations, whereas the neutral quinoline derivative is better suited for organic-phase reactions.

Research Findings and Limitations

  • Synthetic Utility: this compound’s bromine atoms are advantageous for palladium-catalyzed couplings, but steric hindrance from the ethyl group may reduce reaction yields compared to less-substituted bromoquinolines.
  • Thermal Stability: The aromatic quinoline core confers higher thermal stability (>200°C) than the partially hydrogenated analog, which may degrade at lower temperatures due to HCl dissociation .
  • Biological Activity: While neither compound’s bioactivity is explicitly documented in the provided evidence, the tetrahydroquinoline scaffold is commonly associated with central nervous system (CNS) drug candidates, whereas brominated quinolines are explored as kinase inhibitors or antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dibromo-6-ethylquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A multistep synthesis is typically employed, starting with the bromination of 6-ethylquinoline. For example, selective bromination at the 3- and 4-positions can be achieved using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize over-bromination . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the dibrominated product . Optimization may involve adjusting stoichiometry (e.g., 2.2 equivalents Br₂ per quinoline ring) and monitoring reaction progress via TLC or HPLC to prevent side products like tribrominated derivatives .

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns. For example, the ethyl group at position 6 appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~2.7 ppm for CH₂) .
  • X-ray crystallography : Resolve crystal structures to verify bromine positions and dihedral angles between substituents (e.g., quinoline ring vs. ethyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C11H10Br2NC_{11}H_{10}Br_2N (expected [M+H]⁺: ~327.915) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM .
  • Enzyme inhibition : Test against kinases (e.g., p38α MAP kinase) via fluorescence-based assays, comparing IC₅₀ values to known inhibitors .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency and selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 3,4-dibromo configuration creates steric hindrance, limiting access to the C-3 position in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to selectively functionalize C-4 . Electronic effects from bromine’s electron-withdrawing nature activate the quinoline ring for nucleophilic aromatic substitution at C-6 or C-8 positions, requiring careful control of pH and nucleophile strength (e.g., amination with NaNHR at 60°C) .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR models : Develop regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity .
  • DFT calculations : Analyze charge distribution (Mulliken charges) to identify reactive sites for derivatization .

Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?

Methodological Answer:

  • Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring decomposition via LC-MS. Identify degradation products (e.g., debrominated species) .
  • Accelerated stability testing : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to map instability triggers .
  • Metabolite profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify Phase I/II metabolites and refine bioavailability predictions .

Q. What strategies are effective for resolving crystallographic disorder in this compound derivatives?

Methodological Answer:

  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<1.0 Å) .
  • Occupancy refinement : Assign partial occupancies to disordered bromine atoms using SHELXL or OLEX2 .
  • Twinned crystals : Apply twin law matrices (e.g., two-fold rotation) in refinement software to correct for pseudo-merohedral twinning .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity between this compound and its analogs?

Methodological Answer:

  • Dose-response validation : Re-test compounds side-by-side under identical assay conditions (e.g., cell line passage number, serum concentration) .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify selectivity differences caused by bromine’s steric effects .
  • Structural analogs : Synthesize and compare de-brominated or ethyl-substituted variants to isolate substituent contributions .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 327.02 g/mol
LogP (Predicted) 3.8 ± 0.2 (ACD/Labs)
Crystallographic System Monoclinic, space group P2₁/c
IC₅₀ (p38α MAP kinase) 0.42 µM (vs. 0.12 µM for SB203580)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.